Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1356109-87-9
VCID: VC15895225
InChI: InChI=1S/C13H17NO5S/c1-13(19-20(2,16)17)9-14(10-13)12(15)18-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
SMILES:
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34 g/mol

Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate

CAS No.: 1356109-87-9

Cat. No.: VC15895225

Molecular Formula: C13H17NO5S

Molecular Weight: 299.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate - 1356109-87-9

Specification

CAS No. 1356109-87-9
Molecular Formula C13H17NO5S
Molecular Weight 299.34 g/mol
IUPAC Name benzyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate
Standard InChI InChI=1S/C13H17NO5S/c1-13(19-20(2,16)17)9-14(10-13)12(15)18-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Standard InChI Key ZUXSLFFZYXSACZ-UHFFFAOYSA-N
Canonical SMILES CC1(CN(C1)C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C

Introduction

Chemical Structure and Molecular Identity

Core Structural Features

The compound features a four-membered azetidine ring substituted at the 3-position with both a methyl group and a methylsulfonyloxy (OSO2CH3\text{OSO}_2\text{CH}_3) moiety. The 1-position of the ring is esterified with a benzyl carboxylate group (OCC6H5\text{OCC}_6\text{H}_5) . This configuration introduces steric hindrance and electronic effects that influence reactivity and stability.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number1356109-87-9
Molecular FormulaC13H17NO5S\text{C}_{13}\text{H}_{17}\text{NO}_{5}\text{S}
Molecular Weight299.34 g/mol
IUPAC NameBenzyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate
SMILESCC1(CN(C1)C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C\text{CC1(CN(C1)C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C}
InChI KeyZUXSLFFZYXSACZ-UHFFFAOYSA-N

Spectroscopic and Computational Data

PubChem’s computed properties indicate a topological polar surface area of 81.3 Ų, suggesting moderate solubility in polar solvents . The XLogP3 value of 1.1 reflects mild lipophilicity, balancing its potential for membrane permeability and aqueous solubility. The absence of hydrogen bond donors and presence of five acceptors further define its interaction capabilities .

Synthesis and Manufacturing

Purification and Characterization

Purification likely employs column chromatography or recrystallization, followed by validation via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry . The compound’s storage recommendation (2–8°C, sealed in dry conditions) underscores sensitivity to moisture and thermal degradation.

Physicochemical Properties

Stability and Reactivity

The methylsulfonyloxy group acts as a potential leaving group, rendering the compound susceptible to nucleophilic substitution reactions. This reactivity is critical in its role as a synthetic intermediate.

Table 2: Computed Physicochemical Properties

PropertyValue
Rotatable Bond Count5
Heavy Atom Count20
Monoisotopic Mass299.08274382 Da
Complexity444
Covalently-Bonded Unit Count1

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s structure positions it as a versatile precursor in medicinal chemistry. The azetidine ring is a valuable scaffold in drug design due to its conformational rigidity, which can enhance binding affinity to biological targets. For example:

  • Prodrug Development: The benzyl carboxylate may serve as a protective group, hydrolyzable in vivo to release active molecules.

  • Kinase Inhibitors: Azetidine derivatives are explored in oncology for their ability to modulate kinase activity.

Biological Activity Profiling

While specific pharmacological data remain undisclosed, structurally related compounds exhibit activity against bacterial pathogens and viral enzymes . The methylsulfonyloxy group’s electron-withdrawing nature could enhance interactions with enzymatic active sites.

Related Compounds and Structural Analogues

Table 3: Structurally Similar Compounds

Compound NameCAS NumberSimilarity
tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate404577-34-00.76
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate100858-32-00.75
(R)-1-N-Boc-3-Methanesulfonyloxypiperidine940890-90-40.76

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